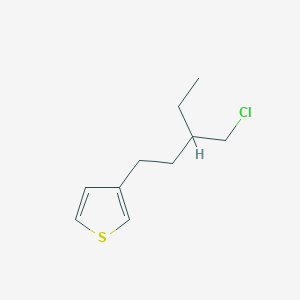

3-(3-(Chloromethyl)pentyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15ClS |

|---|---|

Molecular Weight |

202.74 g/mol |

IUPAC Name |

3-[3-(chloromethyl)pentyl]thiophene |

InChI |

InChI=1S/C10H15ClS/c1-2-9(7-11)3-4-10-5-6-12-8-10/h5-6,8-9H,2-4,7H2,1H3 |

InChI Key |

HPUCCKCYPAOCEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC1=CSC=C1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Chloromethyl Pentyl Thiophene

Retrosynthetic Disconnection Analysis of the 3-(3-(Chloromethyl)pentyl)thiophene Scaffold

A retrosynthetic approach to this compound primarily involves two key disconnections. The most straightforward disconnection is the bond between the thiophene (B33073) ring at the C3 position and the pentyl side chain. This leads to a 3-thienyl synthon and a pentyl synthon. The 3-thienyl synthon could be a nucleophile, such as a 3-lithiothiophene or a 3-thienyl Grignard reagent, or an electrophile like 3-bromothiophene (B43185). The pentyl synthon would be the corresponding electrophilic or nucleophilic partner.

A deeper retrosynthetic cut involves the thiophene ring itself. This suggests building the ring from acyclic precursors, a strategy that can sometimes incorporate the desired side chain from the start. This approach often utilizes classical thiophene syntheses.

Approaches to the Thiophene Core Synthesis

The construction of the thiophene ring can be achieved either by building the ring from acyclic precursors or by modifying a pre-existing thiophene molecule. mdpi.comcapes.gov.brorganic-chemistry.orgresearchgate.net

Cyclization Reactions of S-Containing Precursors

Several named reactions are pivotal in forming thiophene rings from open-chain molecules containing sulfur. mdpi.comcapes.gov.brnih.govnih.gov

Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to yield a thiophene. pharmaguideline.com

Gewald Aminothiophene Synthesis : This versatile one-pot reaction combines a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form 2-aminothiophenes. pharmaguideline.com The amino group can then be modified or removed in subsequent steps.

Fiesselmann Thiophene Synthesis : This reaction provides a route to 3-hydroxythiophene-2-carboxylates by reacting thioglycolic acid derivatives with α,β-acetylenic esters or ketones. beilstein-journals.org

| Synthetic Route | Precursors | Key Reagents | Primary Product |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Thiophene |

| Gewald Synthesis | Ketone/aldehyde, α-cyanoester, Sulfur | Base (e.g., morpholine) | 2-Aminothiophene |

| Fiesselmann Synthesis | Thioglycolic acid derivatives, α,β-acetylenic esters/ketones | Base | 3-Hydroxythiophene-2-carboxylate |

Functionalization of Pre-formed Thiophene Rings

Starting with a simple thiophene and adding the required functional groups is a common and effective strategy. mdpi.comcapes.gov.brorganic-chemistry.orgresearchgate.net

Electrophilic Substitution : Thiophene readily undergoes electrophilic substitution, predominantly at the C2 and C5 positions. stackexchange.comechemi.com To achieve substitution at the C3 position, the more reactive C2 and C5 positions often need to be blocked, for example, with bromine atoms that can be removed later.

Metal-Halogen Exchange : A highly effective method for generating a nucleophilic C3 position is the reaction of 3-bromothiophene with an organolithium reagent like n-butyllithium at low temperatures. This forms 3-lithiothiophene, which can then react with various electrophiles.

Directed Metalation : A directing group at the C2 position can guide lithiation to the C3 position. This allows for precise functionalization at the less reactive site.

Introduction of the Pentyl Chain at the C3 Position of Thiophene

Once a reactive site at the C3 position is established, the 3-(chloromethyl)pentyl side chain can be introduced.

Regioselective Alkylation Strategies

Achieving regioselective alkylation at the C3 position is crucial for the successful synthesis of the target molecule. nih.gov

Cross-Coupling Reactions : A 3-thienyl organometallic compound, such as 3-lithiothiophene or a 3-thienyl Grignard reagent, can be coupled with an appropriate electrophile like 1-bromo-3-(chloromethyl)pentane. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are also powerful tools for this transformation.

Friedel-Crafts Reactions : While Friedel-Crafts alkylation on thiophene can be prone to polysubstitution and rearrangements, Friedel-Crafts acylation is a more controlled process. stackexchange.comechemi.com Acylation of thiophene at the C3 position with a suitable acyl halide, followed by reduction of the resulting ketone, can provide the desired alkyl side chain. The chloromethyl group would likely be introduced in a later step to avoid unwanted reactions. Research has shown that the regioselectivity of formylation on 3-alkylthiophenes can be influenced by the steric bulk of the Vilsmeier reagent. researchgate.net

Stereochemical Considerations in Pentyl Chain Formation

The pentyl side chain of the target molecule contains a chiral center at the carbon bearing the chloromethyl group. If a specific enantiomer is desired, the synthesis must address this stereochemical challenge.

Use of a Chiral Auxiliary : A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, after which it is removed.

Asymmetric Catalysis : A chiral catalyst can be employed to favor the formation of one enantiomer over the other. For example, an asymmetric reduction of a prochiral ketone precursor to the side chain could establish the desired stereocenter. Recent advances have demonstrated photoexcited palladium-catalyzed enantioselective cyclization reactions to form chiral γ-lactams, which could serve as versatile building blocks. acs.org

Resolution : If a racemic mixture is synthesized, it can be separated into its individual enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent and then separating them by crystallization. The principles of assigning stereochemistry, such as the Cahn-Ingold-Prelog priority rules, are fundamental in this context. youtube.com

Synthetic Pathways for the Chloromethyl Moiety Introduction on the Pentyl Chain

Direct Halogenation Methods (e.g., radical, electrophilic)

Direct chlorination of the 3-pentylthiophene (B10171) precursor offers the most straightforward approach. Free radical halogenation is a common method for introducing halogens onto alkyl chains. libretexts.orgquora.com This process typically involves the use of a chlorinating agent like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) and is initiated by UV light or heat.

The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org The selectivity of the chlorination is a critical factor, with the reactivity of C-H bonds following the order: tertiary > secondary > primary. chemistrysteps.comyoutube.com In the case of a 3-pentylthiophene, the pentyl chain contains primary and secondary hydrogens. The carbon at the 3-position of the pentyl chain is a tertiary carbon, however, the target is the chloromethyl group, which would arise from chlorination at a primary carbon. This presents a selectivity challenge.

To achieve the desired this compound, the chlorination would need to be directed to the methyl group at the 3-position of the pentyl chain. However, free radical chlorination is often not highly selective, leading to a mixture of chlorinated products at various positions on the pentyl chain. masterorganicchemistry.com For instance, the chlorination of propane (B168953) yields a mixture of 1-chloropropane (B146392) and 2-chloropropane. chemistrysteps.com

Table 1: Hypothetical Product Distribution of Radical Chlorination of 3-(3-methylpentyl)thiophene

| Product | Predicted Relative Ratio |

| 1-chloro-3-(3-methylpentyl)thiophene | Minor |

| 2-chloro-3-(3-methylpentyl)thiophene | Major |

| This compound) | Minor |

| Other polychlorinated products | Possible |

This table is illustrative and actual ratios would depend on specific reaction conditions.

Electrophilic halogenation is generally not a suitable method for the chlorination of alkyl side chains, as it typically targets the electron-rich aromatic ring.

Functional Group Transformations (e.g., from alcohol, aldehyde precursors)

A more controlled and selective approach involves the synthesis of a precursor molecule containing a functional group that can be readily converted to the chloromethyl group. A common and effective strategy is the conversion of a primary alcohol to an alkyl chloride.

This multi-step approach would first involve the synthesis of (3-(thiophen-3-yl)pentan-3-yl)methanol. This alcohol precursor could then be converted to the desired this compound using various chlorinating agents.

Common reagents for the conversion of primary alcohols to alkyl chlorides include:

Thionyl chloride (SOCl₂): This is a widely used reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification. commonorganicchemistry.comgoogle.com The reaction can be performed neat or in a solvent like dichloromethane (B109758) (DCM).

Appel Reaction: This reaction uses a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and a carbon tetrahalide, such as carbon tetrachloride (CCl₄), to convert alcohols to alkyl halides under mild conditions. researchgate.netorganic-chemistry.org

Other Reagents: Other reagents like oxalyl chloride, cyanuric chloride, and phosphorus pentachloride (PCl₅) can also effect this transformation.

Table 2: Comparison of Reagents for Alcohol to Chloride Conversion

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl chloride (SOCl₂) | Reflux, or with a solvent like DCM | Gaseous byproducts, readily available | Can be harsh, may cause rearrangements |

| Triphenylphosphine/CCl₄ | Mild, room temperature | High stereospecificity (inversion) | Stoichiometric phosphine oxide byproduct |

| Oxalyl chloride | Low temperature in an inert solvent | Clean reaction, volatile byproducts | Toxic and moisture-sensitive |

Another potential precursor is an aldehyde. The aldehyde could be reduced to the corresponding primary alcohol and then chlorinated as described above.

Optimization of Reaction Conditions for High Yield and Selectivity of this compound

Optimizing the reaction conditions is crucial to maximize the yield and selectivity for the desired product, particularly for the direct halogenation route where multiple products are possible.

For free radical chlorination , key parameters to optimize include:

Chlorinating Agent: The choice of chlorinating agent (e.g., Cl₂, NCS) can influence selectivity.

Initiator: The type and concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) or the intensity of UV light can affect the reaction rate and selectivity.

Temperature: Lower temperatures generally favor more selective reactions.

Solvent: The solvent can influence the reactivity and selectivity of the radical species.

Reactant Ratios: Controlling the stoichiometry of the chlorinating agent can help to minimize the formation of polychlorinated byproducts.

For the functional group transformation route , optimization would focus on each step of the synthesis. For the conversion of the alcohol to the chloride, factors to consider include:

Reagent Choice: Selecting the most appropriate chlorinating agent based on the substrate's sensitivity and desired stereochemistry.

Solvent: Using an inert solvent to avoid side reactions.

Temperature: Controlling the temperature to prevent decomposition or side reactions.

Work-up Procedure: Proper quenching and purification methods are essential to isolate the pure product.

Comparative Analysis of Different Synthetic Routes: Efficiency and Atom Economy

A comparative analysis of the direct halogenation and functional group transformation routes reveals significant differences in their efficiency and atom economy.

Table 3: Comparative Analysis of Synthetic Routes

| Parameter | Direct Radical Chlorination | Functional Group Transformation (from Alcohol) |

| Number of Steps | 1 | Multiple (synthesis of alcohol + chlorination) |

| Overall Yield | Likely low due to poor selectivity | Potentially higher due to controlled steps |

| Selectivity | Low, mixture of isomers expected | High, targets a specific functional group |

| Purification | Difficult, requires separation of isomers | Generally easier, fewer isomeric byproducts |

| Atom Economy | Potentially high in the chlorination step | Lower due to the generation of stoichiometric byproducts (e.g., phosphine oxide in Appel reaction) |

| Scalability | Potentially problematic due to selectivity issues | More scalable due to better control |

Reactivity and Mechanistic Investigations of 3 3 Chloromethyl Pentyl Thiophene

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group in 3-(3-(Chloromethyl)pentyl)thiophene is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the chlorine atom by a nucleophile and are fundamental to the functionalization of this compound.

The mechanism of nucleophilic substitution at the primary carbon of the chloromethyl group can proceed via either an SN1 or SN2 pathway, or a combination of both. The preferred pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

SN2 Pathway : Given that the chlorine is attached to a primary carbon, the SN2 mechanism is generally favored. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. For this compound, a strong, unhindered nucleophile in a polar aprotic solvent would promote the SN2 mechanism.

SN1 Pathway : An SN1 mechanism involves the formation of a carbocation intermediate. While primary carbocations are generally unstable, the proximity of the thiophene (B33073) ring could potentially stabilize the carbocation through resonance, although this effect would be transmitted through the pentyl chain and thus be relatively weak. Solvolysis reactions in polar protic solvents, such as water or ethanol, could favor an SN1 pathway.

Kinetic studies on analogous primary alkyl halides attached to aromatic systems would be necessary to definitively determine the predominant pathway under various conditions for this compound.

The reactivity of the chloromethyl group is influenced by both steric and electronic factors originating from the rest of the molecule.

Electronic Factors : The thiophene ring, being electron-rich, has an electronic influence on the chloromethyl group. The alkyl chain acts as a weak electron-donating group, which can slightly increase the electron density around the chloromethyl carbon. However, this effect is generally modest and transmitted through the sigma bonds of the pentyl chain. The polarizability of the sulfur atom in the thiophene ring contributes to its unique electronic properties. uoanbar.edu.iq

The chloromethyl group is a versatile handle for the introduction of various heteroatoms, leading to the formation of new carbon-heteroatom bonds. nih.govnih.gov This is a common strategy in the synthesis of more complex molecules. researchgate.net

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Ammonia (NH₃) | Primary Amine (-CH₂NH₂) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-CH₂OCH₃) |

| Thiolate | Sodium Hydrosulfide (NaSH) | Thiol (-CH₂SH) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |

These reactions typically proceed via an SN2 mechanism, especially with strong nucleophiles. The formation of these derivatives opens up avenues for further chemical transformations, making this compound a potentially useful building block in organic synthesis.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is more reactive towards electrophilic aromatic substitution (SEAr) than benzene. wikipedia.orgnih.gov The substituent already present on the ring directs the position of the incoming electrophile.

The 3-(3-(chloromethyl)pentyl) group is an alkyl substituent on the thiophene ring. Alkyl groups are activating and ortho-, para-directing. In a 3-substituted thiophene, the positions ortho to the substituent are C2 and C4, and the position para is C5.

Position 2 : This position is electronically activated by the alkyl group and is generally the most favored site for electrophilic attack in 3-alkylthiophenes. uoanbar.edu.iq

Position 5 : This position is also activated, and substitution can occur here, often competing with the 2-position. The ratio of 2- to 5-substitution can be influenced by the steric bulk of the electrophile and the substituent. researchgate.net

Position 4 : This position is sterically hindered by the adjacent 3-substituent and is generally the least favored site for substitution.

Therefore, electrophilic substitution on this compound is expected to yield a mixture of 2- and 5-substituted products, with the 2-substituted isomer likely being the major product, depending on the reaction conditions and the nature of the electrophile. libretexts.org The mechanism proceeds through a positively charged intermediate known as an arenium ion or sigma complex, which is stabilized by the electron-donating alkyl group. masterorganicchemistry.com

| Electrophilic Reagent | Reaction Type | Expected Major Product(s) |

| HNO₃/H₂SO₄ | Nitration | 2-Nitro-3-(3-(chloromethyl)pentyl)thiophene |

| Br₂/FeBr₃ | Bromination | 2-Bromo-3-(3-(chloromethyl)pentyl)thiophene |

| SO₃/H₂SO₄ | Sulfonation | This compound-2-sulfonic acid |

| RCOCl/AlCl₃ | Friedel-Crafts Acylation | 2-Acyl-3-(3-(chloromethyl)pentyl)thiophene |

Under the conditions of electrophilic aromatic substitution, particularly Friedel-Crafts reactions which employ Lewis acids, the chloromethyl group itself can potentially act as an electrophile. This could lead to intramolecular cyclization or intermolecular polymerization. However, the high reactivity of the thiophene ring towards electrophiles makes the substitution on the ring the more probable reaction pathway. wikipedia.org The presence of a chlorine atom on the alkyl chain can also influence the reaction, for instance, by coordinating with the Lewis acid catalyst. In some cases, substituent effects can lead to unexpected reaction outcomes. rsc.org

Radical Reactions and Polymerization Initiation Potential

The chemical structure of this compound, featuring a secondary alkyl chloride, suggests a propensity for radical reactions. The carbon-chlorine bond in the chloromethylpentyl side chain can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to generate a secondary alkyl radical.

This reactive intermediate can participate in various radical-mediated transformations. A key potential application is as an initiator for radical polymerization. The generated thiophene-containing radical can attack the double bond of vinyl monomers, such as styrenes, acrylates, or vinyl ethers, initiating a chain-growth process to form polymers with a thiophene end-group. This approach would incorporate the unique electronic and physical properties of the thiophene moiety into the resulting polymer.

Furthermore, the thiophene ring itself is a well-known monomer for producing electrically conductive polymers through oxidative polymerization. google.com While the primary focus for this specific molecule might be on the initiation potential of the alkyl chloride group, the thiophene nucleus could also be polymerized, potentially leading to cross-linked materials or graft copolymers. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to vinylthiophene derivatives, offering a pathway to well-defined block copolymers. acs.org Anionic polymerization of isopropenylthiophene derivatives has also been explored, although side reactions involving proton abstraction from the thiophene ring can be a challenge. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Substrate

The dual functionality of this compound, possessing both an aromatic thiophene ring and an alkyl chloride, makes it a versatile substrate for a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing complex organic molecules by forming new carbon-carbon bonds. jcu.edu.au

Suzuki-Miyaura, Stille, Heck, and Negishi Coupling Applications

The thiophene ring of the molecule is a classic participant in cross-coupling reactions. For reactions like the Suzuki-Miyaura, Stille, and Negishi couplings, the thiophene ring would typically first undergo electrophilic halogenation (e.g., with N-Bromosuccinimide) at the highly reactive 2- or 5-positions. researchgate.net This halo-thiophene derivative can then be coupled with various organometallic reagents.

Suzuki-Miyaura Coupling : The brominated thiophene derivative would react with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Stille Coupling : This reaction involves the coupling of the halo-thiophene with an organotin reagent (organostannane) catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org Stille reactions are known for their tolerance of a wide variety of functional groups. libretexts.org

Heck Reaction : In the Mizoroki-Heck reaction, the thiophene ring (as a halide or triflate) can be coupled with an alkene to form a substituted alkene. rsc.orgorganic-chemistry.orgwikipedia.orgyoutube.comyoutube.com Alternatively, direct C-H activation of the thiophene at the 2- or 5-position can couple with aryl halides, a process known as direct (hetero)arylation. researchgate.net

Negishi Coupling : The Negishi reaction couples an organozinc reagent with an organic halide. wikipedia.org This reaction is particularly relevant as it is one of the more effective methods for coupling C(sp³)-hybridized carbons. wikipedia.orgacs.org Therefore, not only could the (halogenated) thiophene ring participate, but the C(sp³)-Cl bond of the chloromethylpentyl side chain could also potentially undergo Negishi coupling with an organozinc reagent, although this is generally more challenging than with aryl halides. wikipedia.orgacs.orgthieme-connect.de

The following table summarizes potential cross-coupling applications for this molecule.

| Coupling Reaction | Thiophene Moiety Application | Alkyl Chloride Moiety Application | Potential Coupling Partner | Catalyst System |

| Suzuki-Miyaura | Requires pre-functionalization (e.g., bromination) | Generally not applicable | Aryl/vinyl boronic acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Stille | Requires pre-functionalization (e.g., bromination) | Generally not applicable | Organostannanes | Pd catalyst (e.g., Pd(PPh₃)₄) organic-chemistry.org |

| Heck | Can be used as halide or via C-H activation | Generally not applicable | Alkenes | Pd catalyst (e.g., Pd(OAc)₂), Base wikipedia.org |

| Negishi | Requires pre-functionalization (e.g., bromination) | Potentially reactive | Organozinc reagents | Pd or Ni catalyst wikipedia.orglih.lu |

Oxidative Addition and Reductive Elimination Pathways

The mechanisms of these cross-coupling reactions are governed by fundamental organometallic steps, primarily oxidative addition and reductive elimination. wikipedia.org

Oxidative Addition : This is the initial step where the organic halide adds to the low-valent metal catalyst (typically Pd(0) or Ni(0)), breaking the carbon-halogen bond and oxidizing the metal (e.g., to Pd(II)). youtube.com For the thiophene moiety (if halogenated at a C(sp²) carbon), the oxidative addition of the C-X bond is a well-established process. researchgate.net The oxidative addition of the C(sp³)-Cl bond on the pentyl side chain to a metal center is also a known transformation but can follow different mechanistic pathways (concerted, Sₙ2, or radical) and is often kinetically slower than for C(sp²)-X bonds. nih.govnih.govacs.org Studies on platinum complexes have shown that C–S bonds within the thiophene ring itself can also undergo oxidative addition, leading to ring-opening. rsc.orgchemrxiv.orgacs.org

Reductive Elimination : This is the final, product-forming step. wikipedia.org After transmetalation (in Suzuki, Stille, and Negishi couplings) or migratory insertion (in Heck coupling), the two organic fragments are bound to the metal center. Reductive elimination forms the new C-C bond between these fragments and regenerates the low-valent metal catalyst, allowing the catalytic cycle to continue. The geometry of the metal complex is crucial, as the groups to be eliminated must typically be in a cis orientation to one another. wikipedia.org

Rearrangement Reactions and Fragmentations

Under certain reaction conditions, particularly those favoring carbocation formation, this compound may undergo rearrangement. Heterolytic cleavage of the C-Cl bond, potentially assisted by a Lewis acid, would generate a secondary carbocation on the pentyl chain. This carbocation could undergo a 1,2-hydride shift to form a more stable tertiary carbocation at the adjacent carbon if such a position existed, though in this specific structure, such a shift would only lead to another secondary carbocation.

The fragmentation of this compound can be predicted based on mass spectrometry principles. Upon electron impact, the molecular ion would be formed. Key fragmentation pathways would likely include:

Loss of a chlorine radical to give a carbocation.

Cleavage of the pentyl side chain , particularly at the branching point (α-cleavage relative to the thiophene ring), which is a common fragmentation pattern for alkyl-substituted aromatic compounds. youtube.com

Fragmentation of the thiophene ring itself, although aromatic rings are generally more stable.

McLafferty rearrangement if a suitable gamma-hydrogen is present relative to a carbonyl group, though this is not applicable to the parent molecule.

Studies on the fragmentation of various thiophene derivatives confirm that fragmentation is often well-defined and can be influenced by the nature of the substituents. nih.govresearchgate.netnih.gov

Derivatization Strategies for Accessing Complex Molecular Architectures

The structure of this compound offers two main handles for derivatization, enabling its use as a scaffold for more complex molecules.

Functionalization of the Alkyl Chloride : The chloromethyl group on the pentyl chain is a prime site for nucleophilic substitution reactions (Sₙ1 or Sₙ2). This allows for the introduction of a wide array of functional groups. For example, reaction with amines would yield amino-derivatives, reaction with sodium azide (B81097) followed by reduction would also lead to amines, and reaction with thiols would produce thioethers. This versatility makes it a useful intermediate for synthesizing molecules with tailored properties.

Functionalization of the Thiophene Ring : The thiophene ring can undergo various electrophilic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation. derpharmachemica.com These reactions occur preferentially at the C2 and C5 positions, which are activated by the electron-donating nature of the sulfur atom. Subsequent manipulation of these newly introduced functional groups, for instance through the cross-coupling reactions discussed previously, provides a powerful strategy for building complex, conjugated systems or other intricate molecular architectures. jcu.edu.aunih.govacs.org

The following table outlines potential derivatization reactions.

| Reaction Type | Reagent/Conditions | Functional Group Introduced |

| Nucleophilic Substitution (on side chain) | R₂NH | Secondary/Tertiary Amine |

| NaN₃, then reduction | Primary Amine | |

| NaCN | Nitrile | |

| RSH, base | Thioether | |

| Electrophilic Substitution (on thiophene ring) | NBS/THF | Bromo |

| Ac₂O/SnCl₄ | Acetyl | |

| HNO₃/Ac₂O | Nitro |

Advanced Spectroscopic and Spectrometric Characterization of 3 3 Chloromethyl Pentyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No published ¹H, ¹³C, or 2D NMR data (COSY, HSQC, HMBC, NOESY) for 3-(3-(Chloromethyl)pentyl)thiophene could be located. This data is essential for the unambiguous assignment of proton and carbon signals and for establishing the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Specific High-Resolution Mass Spectrometry (HRMS) or Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is not available in the public domain. Such data would be necessary to confirm the exact molecular weight, determine the elemental composition, and analyze fragmentation patterns for structural confirmation and purity assessment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

No experimental IR or Raman spectra for this compound have been found in the searched literature. This information is crucial for identifying characteristic vibrational modes of the functional groups present in the molecule, such as the C-H and C-S bonds of the thiophene (B33073) ring, the alkyl C-H bonds of the pentyl chain, and the C-Cl bond of the chloromethyl group.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound that can be crystallized, this technique would provide unequivocal proof of their molecular structure, including bond lengths, bond angles, and intermolecular interactions.

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the atomic positions can be determined. In the context of thiophene derivatives, X-ray crystallography has been instrumental in understanding their solid-state packing and conformation. For instance, studies on various thiophene-3-carbonyl derivatives have revealed a common phenomenon of ring-flip disorder, where the thiophene ring can adopt multiple orientations within the crystal lattice. researchgate.net The analysis of more complex thiophene-containing systems has also been successfully carried out, elucidating details such as the planarity of benzothiophene (B83047) rings and the conformation of adjacent ring systems. nih.gov

Should a suitable crystalline derivative of this compound be synthesized, the expected data from an X-ray crystallographic analysis would be tabulated as shown below. This hypothetical data is presented for illustrative purposes.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₀H₁₅ClS₂ (Example) |

| Formula Weight | 234.80 g/mol (Example) |

| Crystal System | Monoclinic (Example) |

| Space Group | P2₁/c (Example) |

| a (Å) | 10.123 Å (Example) |

| b (Å) | 8.456 Å (Example) |

| c (Å) | 14.789 Å (Example) |

| α (°) | 90° (Example) |

| β (°) | 105.34° (Example) |

| γ (°) | 90° (Example) |

| Volume (ų) | 1223.4 ų (Example) |

| Z | 4 (Example) |

| Calculated Density (g/cm³) | 1.275 g/cm³ (Example) |

The insights gained from such an analysis would be crucial for understanding the structure-property relationships of these materials, particularly in the context of designing materials with specific electronic or biological activities.

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives are synthesized)

The parent compound, this compound, possesses a chiral center at the 3-position of the pentyl chain. Synthesis of this compound would result in a racemic mixture of two enantiomers. The separation of these enantiomers or the enantioselective synthesis of one over the other would necessitate methods to determine the absolute configuration of the chiral center. Chiroptical spectroscopy, which encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is a powerful tool for this purpose.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule, as enantiomers will produce mirror-image spectra. chiralabsxl.com For a chiral derivative of this compound, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) at specific wavelengths, which are indicative of its absolute configuration.

The unambiguous assignment of stereochemistry often relies on comparing the experimental CD spectrum to that of a reference compound with a known absolute configuration. chiralabsxl.comnih.gov In the absence of a suitable reference, computational methods can be employed to predict the CD spectrum for a given enantiomer. The correlation between the experimental and calculated spectra can then be used to assign the absolute configuration.

For chiral thiophene-based polymers, circular dichroism has been used to study the formation of chiral supramolecular aggregates in both solution and thin films. researchgate.net The sign and intensity of the CD signals in these systems provide insights into the helical arrangement of the polymer chains.

Should a chiral derivative of this compound be isolated, its chiroptical properties would be characterized. A representative data table is shown below.

Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Technique | Parameter | Hypothetical Value |

| Optical Rotation | Specific Rotation [α] | +15.2° (c 1.0, CHCl₃, 589 nm) (Example) |

| Circular Dichroism (CD) | Wavelength (nm) / Δε (M⁻¹cm⁻¹) | 250 nm / +3.5 M⁻¹cm⁻¹ (Example) |

| 280 nm / -1.8 M⁻¹cm⁻¹ (Example) |

This data would be essential for the stereochemical characterization of any chiral derivatives of this compound, which is a critical aspect in fields such as medicinal chemistry and materials science, where the biological activity or material properties can be highly dependent on stereochemistry. nih.gov

Theoretical and Computational Studies on 3 3 Chloromethyl Pentyl Thiophene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. Methods like the Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation, providing detailed information about electron distribution and orbital energies. For thiophene (B33073) derivatives, these calculations reveal how substituents influence the electronic properties of the aromatic ring. csu.edu.auresearchgate.net The introduction of an alkyl group at the 3-position, such as the (3-(chloromethyl)pentyl) group, is expected to act as an electron-donating group, influencing the energy levels of the molecule's frontier molecular orbitals. researchgate.net

HOMO-LUMO Gap Analysis and Electron Density Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. sid.irresearchgate.net

In 3-(3-(chloromethyl)pentyl)thiophene, the electron-donating alkyl side chain is predicted to raise the energy of the HOMO, while the electron-withdrawing nature of the chlorine atom may have a more complex influence, potentially lowering the LUMO energy. researchgate.netnih.gov This combined effect modifies the HOMO-LUMO gap compared to unsubstituted thiophene. A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths. sid.ir The electron density distribution, visualized through molecular electrostatic potential (MEP) maps, would likely show a high electron density (negative potential) on the thiophene ring and the chlorine atom, indicating nucleophilic sites, while regions around the hydrogen atoms would be electron-deficient (positive potential), indicating electrophilic sites. sciety.orgresearchgate.net

Table 1: Predicted Frontier Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene (Reference) | -6.90 | -0.55 | 6.35 |

| 3-Pentylthiophene (B10171) | -6.65 | -0.50 | 6.15 |

| This compound | -6.70 | -0.65 | 6.05 |

Note: The values presented are hypothetical and serve to illustrate the expected electronic effects of the substituents based on established chemical principles.

Aromaticity Assessment of the Thiophene Ring

The aromaticity of the thiophene ring is a defining feature, contributing to its stability. This property can be quantified using several computational methods. nih.gov The Harmonic Oscillator Model of Aromaticity (HOMA) assesses geometric parameters (bond lengths), with a value approaching 1 indicating high aromaticity. Nucleus-Independent Chemical Shift (NICS) calculations measure the magnetic shielding at the center of the ring; a significant negative value is characteristic of aromatic systems. mdpi.com

For thiophene, these methods confirm a substantial degree of aromaticity, though slightly less than that of benzene. chemrxiv.orgchemrxiv.org The presence of a simple alkyl substituent at the 3-position is not expected to significantly alter the inherent aromaticity of the thiophene ring, as the primary electronic delocalization within the ring remains intact. researchgate.net Therefore, this compound would be predicted to retain the characteristic stability and reactivity patterns associated with an aromatic thiophene system.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the equilibrium geometry and spectroscopic properties of molecules. youtube.comyoutube.com By finding the minimum energy structure on the potential energy surface, DFT calculations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles. nih.gov For this compound, geometry optimization would reveal the most stable three-dimensional arrangement, accounting for the steric interactions of the bulky side chain.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. researchgate.net

FT-IR Spectroscopy: By calculating the vibrational frequencies, a theoretical infrared spectrum can be generated, helping to identify characteristic peaks for functional groups like C-S, C-Cl, and aromatic C-H bonds. researchgate.net

NMR Spectroscopy: Theoretical predictions of 1H and 13C chemical shifts can be calculated and are invaluable for interpreting experimental NMR data and confirming the molecular structure. youtube.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, providing insight into the molecule's absorption spectrum and color. researchgate.netyoutube.com

Table 2: Selected Predicted Geometrical Parameters from DFT Optimization

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length | 1.38 Å |

| C3-C(pentyl) Bond Length | 1.51 Å |

| C(pentyl)-C(chloromethyl) Bond Angle | 110.5° |

| C-Cl Bond Length | 1.79 Å |

Note: These values are representative predictions for a molecule of this type based on DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis

The (3-(chloromethyl)pentyl) side chain of the title compound is flexible, capable of adopting numerous conformations. Molecular Dynamics (MD) simulations are ideally suited to explore this conformational landscape. uri.edu MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. conicet.gov.arrsc.org

By simulating the molecule in a solvent at a given temperature, MD can map the potential energy surface associated with the rotation of dihedral angles in the pentyl chain. nih.gov This analysis identifies low-energy, stable conformations and the energy barriers between them. The results can reveal the most probable shapes the molecule will adopt in solution, which is critical for understanding its interactions with other molecules, such as receptors or reactants.

Reaction Pathway Modeling and Transition State Analysis for Reactions of this compound

Computational chemistry provides powerful tools for modeling chemical reactions, elucidating mechanisms, and predicting reactivity. arxiv.org For this compound, a likely reaction would be a nucleophilic substitution at the chloromethyl group, where the chlorine atom is replaced by a nucleophile.

Using DFT, the entire reaction pathway can be mapped. arxiv.org This involves:

Optimizing the geometries of the reactant molecule and the nucleophile.

Locating the transition state (TS) , which is a first-order saddle point on the potential energy surface. This structure represents the highest energy point along the reaction coordinate. arxiv.org

Optimizing the geometry of the product.

The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. This type of analysis is crucial for predicting how the molecule will behave in a chemical synthesis or a biological environment. nist.gov

Quantitative Structure-Reactivity Relationship (QSRR) Model Development

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, for each compound and then using regression techniques to find a mathematical equation that links these descriptors to the observed reactivity. chem-soc.si

To develop a QSRR model for reactions involving this compound, one would first need to synthesize and test a series of related compounds with variations in the alkyl chain or substituents on the thiophene ring. For each compound, a variety of descriptors would be calculated, including:

Constitutional: Molecular weight, atom counts.

Topological: Connectivity indices that describe the branching of the molecule.

Quantum-Chemical: HOMO/LUMO energies, dipole moment, partial charges on atoms (e.g., the carbon attached to chlorine). researchgate.net

By correlating these descriptors with experimentally determined reaction rates (e.g., for nucleophilic substitution), a predictive model can be built. nih.govnih.gov Such a model would allow researchers to estimate the reactivity of new, unsynthesized thiophene derivatives, guiding the design of molecules with desired properties.

Investigation of Intermolecular Interactions and Aggregation Behavior

Extensive searches for theoretical and computational studies focusing specifically on the intermolecular interactions and aggregation behavior of this compound have yielded no publicly available research data, scholarly articles, or detailed findings. As of the latest search, there appear to be no specific investigations into the non-covalent forces, molecular packing, or aggregation phenomena for this particular compound.

Therefore, it is not possible to provide detailed research findings, data tables, or a specific analysis of its intermolecular interactions as no scientific literature on this topic for "this compound" could be located.

General computational methodologies such as Density Functional Theory (DFT), molecular dynamics simulations, and Hirshfeld surface analysis are commonly employed to study thiophene derivatives. These methods can elucidate:

Intermolecular Forces: Including π-π stacking between thiophene rings, van der Waals forces from alkyl chains, and potential halogen bonding involving the chloromethyl group.

Aggregation Behavior: How individual molecules self-assemble, which is crucial for the material's electronic and optical properties.

Conformational Analysis: The preferred spatial arrangement of the pentyl and chloromethyl substituents.

However, without specific studies on this compound, any discussion would be purely speculative and not based on the required scientifically accurate and detailed research findings.

Applications and Advanced Materials Science Derived from 3 3 Chloromethyl Pentyl Thiophene

Role in Polymer Chemistry and Advanced Polythiophenes

The primary application of 3-(3-(Chloromethyl)pentyl)thiophene lies in the field of polymer chemistry, where it serves as a monomer for the synthesis of advanced polythiophenes. These polymers are at the forefront of research in organic electronics due to their unique electrical and optical properties.

Monomer Design for Conjugated Polymers

The design of the this compound monomer is strategic. The 3-substituted thiophene (B33073) core is the fundamental unit for creating a π-conjugated polymer backbone, which is essential for electrical conductivity and other interesting optical phenomena. The pentyl side chain enhances the solubility of the resulting polymer, poly(this compound), in common organic solvents, which is a crucial aspect for solution-based processing and fabrication of thin-film devices.

The most critical feature of this monomer is the chloromethyl group. This reactive site allows for post-polymerization functionalization, a powerful strategy to introduce a wide variety of other functional groups onto the polymer side chain. This approach allows for the synthesis of a library of functional polymers from a single precursor polymer, each with potentially different and finely-tuned properties.

Polymerization Mechanisms and Control of Regioregularity

The properties of polythiophenes are highly dependent on the regioregularity of the polymer chain, which refers to the specific orientation of the monomer units. For 3-substituted thiophenes, three types of couplings can occur during polymerization: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). rsc.org A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-orbital overlap and results in improved charge carrier mobility and distinct optical properties. rsc.orgcmu.edu

Several synthetic methods have been developed to achieve highly regioregular poly(3-alkylthiophenes), and these are applicable to the polymerization of this compound. These methods typically involve metal-catalyzed cross-coupling reactions.

| Polymerization Method | Catalyst/Reagent | Key Features |

| McCullough Method | Ni(dppp)Cl₂ | Involves the formation of a regiospecific Grignard reagent from the monomer, leading to polymers with very high (98-100%) HT content. cmu.edu |

| Rieke Method | Highly reactive "Rieke" Zinc (Zn*) | Allows for the synthesis of regioregular polythiophenes from 2,5-dihalo-3-alkylthiophene monomers. |

| Grignard Metathesis (GRIM) Polymerization | Alkyl Grignard reagent, catalytic Ni(dppp)Cl₂ | A more recent, room-temperature method that is suitable for large-scale synthesis of regioregular polythiophenes. cmu.eduacs.org |

Control over the polymerization process is not just limited to regioregularity. Living polymerization mechanisms have been developed for polythiophenes, which allow for precise control over the molecular weight and the synthesis of well-defined block copolymers. acs.org

Functional Polymers with Tunable Electronic and Optical Properties

The true potential of poly(this compound) is realized through its functionalization. The chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the covalent attachment of a diverse range of functional moieties to the polymer side chain. cmu.edu This post-polymerization modification strategy is a powerful tool for tuning the electronic and optical properties of the material. nih.gov

By introducing different functional groups, researchers can modulate properties such as:

Band Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be altered, which in turn affects the color and absorption/emission spectra of the polymer. nih.gov

Conductivity: The electrical conductivity of the polymer can be enhanced or modified by the introduction of electron-donating or electron-withdrawing groups. nih.gov

Solubility and Processability: The solubility of the polymer in different solvents can be fine-tuned.

Sensing Capabilities: Specific molecular recognition units can be attached to create materials for chemical sensors.

For instance, the introduction of electron-withdrawing groups can lead to a blue shift in the polymer's absorption spectrum, while electron-donating groups may cause a red shift. nih.gov This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices.

Precursor for Advanced Catalysts and Ligands in Organic Reactions

Beyond polymer chemistry, this compound serves as a valuable intermediate in the synthesis of advanced catalysts and ligands. The thiophene ring itself can be part of a ligand structure that coordinates with a metal center. The reactive chloromethyl group provides a convenient handle to build more complex ligand architectures. nih.gov

The synthesis of such ligands often involves the substitution of the chloride with other functional groups that can chelate to a metal. These tailored ligands can then be used to create catalysts with high activity and selectivity for specific organic transformations. The pentyl group can also play a role in influencing the solubility and steric environment of the resulting catalyst.

Intermediates in the Synthesis of Optoelectronic Materials

The development of new organic materials for optoelectronic devices is a rapidly growing field. This compound and its derivatives are key intermediates in this area. nih.gov Polythiophenes, in general, are widely studied for their application in:

Organic Field-Effect Transistors (OFETs): The charge transport properties of regioregular polythiophenes make them excellent candidates for the active layer in OFETs. acs.org

Organic Solar Cells: Functionalized polythiophenes can act as the electron donor material in the active layer of organic solar cells. wikipedia.org

Organic Light-Emitting Diodes (OLEDs): The tunable photoluminescence of polythiophene derivatives allows for their use as emissive materials in OLEDs.

The ability to functionalize poly(this compound) after polymerization is particularly advantageous. It allows for the optimization of the material's properties for a specific optoelectronic application without having to develop a new monomer synthesis for each desired functionality.

Applications in Chemsensors and Advanced Sensing Platforms

The optical properties of conjugated polymers like polythiophenes can be sensitive to their local environment. wikipedia.org This sensitivity can be harnessed to create chemical sensors. By attaching a specific receptor molecule to the polymer backbone, a sensor can be designed to detect a particular analyte. The binding of the analyte to the receptor can induce a conformational change in the polymer backbone, leading to a detectable change in its color (colorimetric sensor) or fluorescence (fluorometric sensor).

Poly(this compound) is an ideal platform for developing such chemosensors. nih.gov The chloromethyl groups along the polymer chain serve as anchor points for attaching a wide variety of receptor molecules. This modular approach allows for the creation of a diverse range of sensors for different target analytes, from metal ions to biological molecules. Thiophene-based fluorescent chemosensors have demonstrated high selectivity and sensitivity in various studies. mdpi.com

Development of Smart Materials (e.g., stimuli-responsive materials, self-healing polymers)

Smart materials are designed to respond to external stimuli, such as light, temperature, pH, or mechanical stress, by changing their properties. nih.govnih.gov The incorporation of this compound into polymer structures offers a promising route to such materials.

Stimuli-Responsive Materials

The thiophene moiety is well-known for its electro- and photo-active properties. numberanalytics.com Polymers containing thiophene can exhibit changes in color (electrochromism) or fluorescence in response to electrical potential or light. By polymerizing this compound, or by grafting it onto other polymer backbones, it is conceivable to create materials that are responsive to these stimuli.

The reactive chloromethyl group is a key feature, providing a versatile anchor point for further functionalization. For instance, it could be used to attach moieties that are sensitive to other stimuli.

| Potential Stimulus | Responsive Moiety to be Attached | Anticipated Material Response |

| pH | Ionizable groups (e.g., carboxylic acids, amines) | Change in solubility, swelling, or conformation |

| Temperature | Thermoresponsive polymers (e.g., PNIPAM) | Phase transition leading to changes in optical or physical properties |

| Light | Photochromic molecules (e.g., spiropyrans) | Reversible color and structural change |

This table illustrates the potential for creating multi-stimuli-responsive materials by modifying this compound.

Self-Healing Polymers

The development of self-healing polymers is a significant area of materials science, aiming to extend the lifetime of materials. nih.govornl.gov Thiophene-based polymers have been investigated for their self-healing properties, often by incorporating dynamic or reversible bonds into the polymer network. rsc.org

The chloromethyl group of this compound is an ideal starting point for introducing such reversible linkages. For example, it could be converted to a thiol group, which can then be used in reversible thiol-ene reactions or to form dynamic disulfide bonds. rsc.orgresearchgate.net A polymer network created from such a modified monomer could potentially reform across a damaged area when subjected to a stimulus like heat or light, restoring the material's integrity.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules. thieme-connect.com The self-assembly of molecules into well-ordered, functional structures is a key aspect of this field. Thiophene derivatives are excellent building blocks for supramolecular chemistry due to the ability of the thiophene ring to participate in π-π stacking interactions. nih.govnih.gov

The structure of this compound suggests that it could self-assemble into interesting and potentially useful nanostructures. The thiophene rings could stack on top of each other, while the pentyl chains could provide solubility and influence the packing of the molecules. The chloromethyl group could be used to introduce other functionalities that direct the self-assembly process, such as hydrogen bonding groups. nih.gov

For instance, modification of the chloromethyl group to a carboxylic acid or an amide could lead to the formation of one- or two-dimensional hydrogen-bonded networks. nih.govchemrxiv.org These self-assembled structures could have applications in areas such as organic electronics, where the ordered stacking of thiophene rings is crucial for charge transport. thieme-connect.com

| Driving Interaction | Molecular Feature | Potential Supramolecular Structure |

| π-π Stacking | Thiophene Ring | Lamellar or columnar structures |

| Hydrogen Bonding | Modified Chloromethyl Group (e.g., -COOH, -CONH2) | 1D chains, 2D sheets |

| van der Waals Forces | Pentyl Chain | Interdigitated alkyl chains influencing packing |

This table outlines the potential non-covalent interactions and resulting supramolecular architectures that could be achieved with derivatives of this compound.

Advanced Analytical and Characterization Methodologies for 3 3 Chloromethyl Pentyl Thiophene in Complex Systems

Chromatographic Techniques for Purity Assessment and Separationthermofisher.comacs.org

Chromatography stands as a cornerstone for the separation and purity determination of chemical compounds. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and molecular weight. For a substituted thiophene (B33073) like 3-(3-(Chloromethyl)pentyl)thiophene, several high-performance chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. wikipedia.org For the analysis of this compound, a reverse-phase HPLC method would likely be employed. sielc.com In this approach, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

A typical HPLC method for a substituted thiophene could involve isocratic elution with a mobile phase consisting of an organic modifier like acetonitrile (B52724) mixed with water. mdpi.com The ratio of these solvents is optimized to achieve sufficient resolution and a reasonable analysis time. mdpi.com Detection is commonly performed using a UV detector, as the thiophene ring exhibits strong UV absorbance. mdpi.com For instance, a study on thiophenic compounds utilized a wavelength of 231 nm for detection. mdpi.com The separation of regioisomers, which can be a challenge, can sometimes be achieved through careful method development, including the optimization of the stationary phase and mobile phase composition. acs.orgacs.org

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Thiophene

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water (e.g., 80:20 v/v) | Common reverse-phase solvents offering good solvating power and UV transparency. mdpi.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and column efficiency. |

| Detection | UV at 230-240 nm | Thiophene derivatives typically exhibit strong absorbance in this UV range. mdpi.com |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control can improve reproducibility of retention times. |

This table presents hypothetical yet representative parameters for the HPLC analysis of a compound like this compound based on general principles for similar compounds.

Gas Chromatography (GC)thermofisher.com

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. nih.gov Given that this compound is expected to have a sufficiently high vapor pressure, GC is a highly suitable method for its purity assessment. libretexts.org

In GC, the sample is vaporized and injected into a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase (typically an inert gas like helium or nitrogen) and the stationary phase. For organochlorine compounds like the target molecule, a non-polar or moderately polar capillary column, such as one with a Crossbond phase, is often employed. nih.gov

The choice of detector is critical in GC. While a Flame Ionization Detector (FID) is a general-purpose detector, for a halogenated compound like this compound, an Electron Capture Detector (ECD) would offer much higher sensitivity and selectivity. nih.gov The ECD is particularly sensitive to compounds containing electronegative atoms like chlorine. nih.gov Another option for sulfur-containing compounds is the Sulfur Chemiluminescence Detector (SCD), which provides high selectivity and sensitivity for sulfur-containing molecules. shimadzu.comshimadzu.com

Table 2: Representative GC Parameters for Analysis of a Chlorinated Thiophene Derivative

| Parameter | Condition | Rationale |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.32 mm ID, 0.50 µm film thickness) with a non-polar stationary phase. nih.gov | Provides high resolution for separating complex mixtures of volatile organic compounds. |

| Carrier Gas | Helium or Nitrogen | Inert gases that serve as the mobile phase. nih.gov |

| Injection Mode | Split/Splitless | Allows for the analysis of both high and low concentration samples. libretexts.org |

| Oven Program | Temperature programming (e.g., initial temp 120°C, ramp to 300°C) | Optimizes separation of compounds with a range of boiling points. nih.gov |

| Detector | Electron Capture Detector (ECD) or Sulfur Chemiluminescence Detector (SCD) | ECD provides high sensitivity for the chloromethyl group, while SCD is specific for the thiophene sulfur. nih.govshimadzu.com |

This table outlines plausible GC parameters for analyzing a compound with the structure of this compound, drawing on established methods for similar organochlorine and thiophene compounds.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines aspects of both gas and liquid chromatography. teledynelabs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC can be advantageous for the separation of thermally labile or complex mixtures and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption. mdpi.com

SFC is particularly well-suited for the separation of chiral compounds and can also be used for achiral separations under normal-phase conditions. wikipedia.orgyoutube.com For a molecule like this compound, SFC could offer rapid and efficient separations. The technique's ability to precisely control the solvating power of the mobile phase through changes in pressure and temperature allows for fine-tuning of the separation process. youtube.com The coupling of SFC with mass spectrometry (SFC-MS) further enhances its analytical power by providing molecular weight and structural information. mdpi.comnih.gov

Hyphenated Techniques for Identification and Quantification in Reaction Mixturesthermofisher.com

To gain unambiguous identification and accurate quantification of this compound within complex matrices such as reaction mixtures, hyphenated techniques that couple a separation method with a spectroscopic detector are indispensable.

GC-MS and LC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the identification of volatile and semi-volatile organic compounds. researchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification. For this compound, GC-MS analysis would reveal its molecular ion peak and a characteristic fragmentation pattern resulting from the loss of the chloromethyl group, cleavage of the pentyl chain, and fragmentation of the thiophene ring. researchgate.net However, the use of halogenated solvents in sample preparation can sometimes lead to issues like peak tailing in GC-MS analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analogous technique for non-volatile or thermally unstable compounds. acs.org In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions from the analyte molecules. acs.org LC-MS is particularly useful for analyzing reaction mixtures where both starting materials, intermediates, and products with a wide range of polarities may be present. acs.orgresearchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Interpretation |

| [M]+• | 202/204 | Molecular ion peak (showing isotopic pattern for one chlorine atom). |

| [M - CH2Cl]+ | 153 | Loss of the chloromethyl group. |

| [M - C5H11]+ | 131/133 | Loss of the pentyl group. |

| [C4H3S-CH(CH2Cl)CH2CH3]+ | 159/161 | Fragmentation of the pentyl chain. |

| [C4H4S]+• | 84 | Thiophene ring fragment. |

This table is a theoretical prediction of the mass spectral fragments for this compound based on common fragmentation pathways for similar structures.

GC-IR

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful hyphenated technique that provides complementary structural information to GC-MS. As components elute from the GC column, they pass through a light pipe in an infrared spectrometer. The resulting IR spectrum provides information about the functional groups present in the molecule. For this compound, GC-IR would be expected to show characteristic absorption bands for C-H stretching and bending in the alkyl and thiophene ring, C-S stretching of the thiophene ring, and the C-Cl stretching of the chloromethyl group. This information can be crucial for distinguishing between isomers that might have similar mass spectra.

Electrochemical Characterization for Polymerization Studies

Electrochemical methods are fundamental in studying the polymerization of thiophene derivatives. They provide insights into the reaction mechanisms, kinetics, and the electronic properties of the resulting polymer films. acs.org For this compound, these techniques are vital for controlling the electropolymerization process and characterizing the conductive properties of the polymer.

Cyclic voltammetry is an essential technique for investigating the electrochemical behavior of this compound. By scanning the potential applied to an electrode immersed in a solution containing the monomer, a voltammogram is produced that reveals key information about the oxidation and reduction processes.

Monomer Oxidation: The initial anodic scan in a CV experiment shows the oxidation potential of the this compound monomer. This potential corresponds to the energy required to remove an electron from the thiophene ring, initiating the formation of a radical cation. This first step is crucial for the subsequent polymerization. The oxidation potential is influenced by the electron-donating or withdrawing nature of the substituent; for a 3-alkyl-substituted thiophene like the subject compound, the pentyl group is electron-donating, which typically lowers the oxidation potential compared to unsubstituted thiophene. elsevierpure.com

Polymer Film Growth: As the potential is cycled repeatedly, the generated radical cations couple, leading to the growth of a poly(this compound) film on the electrode surface. This is observed in the CV as an increase in the peak currents with each successive scan, indicating the deposition of an electroactive polymer film. researchgate.netcapes.gov.br

Redox Behavior of the Polymer: Once the polymer film is formed, the CV can be used to characterize its redox properties. The voltammogram will show a broad oxidation wave corresponding to the p-doping of the polymer chain and a corresponding reduction wave for the de-doping process. The stability of these peaks over multiple cycles is a measure of the polymer's electrochemical stability.

Table 1: Hypothetical Cyclic Voltammetry Data for the Electropolymerization of this compound

| Parameter | Value | Description |

| Monomer Oxidation Potential (Eox, mono) | ~1.2 - 1.5 V vs. Ag/AgCl | The potential at which the monomer begins to oxidize, initiating polymerization. researchgate.net |

| Polymer Oxidation Onset (Ep,a) | ~0.5 - 0.8 V vs. Ag/AgCl | The potential at which the formed polymer film begins to undergo p-doping (oxidation). |

| Polymer Reduction Peak (Ep,c) | ~0.3 - 0.6 V vs. Ag/AgCl | The potential at which the doped polymer is reduced back to its neutral state. |

| Electrochemical Stability | Good | Expected to show stable redox peaks over numerous cycles, typical for poly(3-alkylthiophene)s. |

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the properties of the polymer film and the electrode/electrolyte interface. youtube.com By applying a small amplitude AC voltage over a range of frequencies, a complex impedance spectrum is generated, often visualized as a Nyquist plot. youtube.comyoutube.com

Charge Transfer Resistance (Rct): The semicircle in the high-frequency region of the Nyquist plot corresponds to the charge transfer resistance at the polymer/electrolyte interface. A lower Rct value indicates faster charge transfer kinetics and is desirable for applications requiring efficient charge injection or extraction. For a conductive polymer film, this value changes with the applied DC potential (doping level). mdpi.com

Double-Layer Capacitance (Cdl): This represents the capacitance at the interface between the electrode/polymer and the electrolyte.

Warburg Impedance: A straight line at a 45° angle in the low-frequency region indicates diffusion-limited processes, such as the movement of ions into and out of the polymer film during doping and de-doping. youtube.com

EIS is particularly useful for evaluating the quality of the electropolymerized film. A well-adhered, uniform film will exhibit different impedance characteristics compared to a non-uniform or delaminated film. mdpi.com

Table 2: Expected Electrochemical Impedance Spectroscopy Parameters for a Poly(this compound) Film

| Parameter | Doped State | Undoped State | Significance |

| Charge Transfer Resistance (Rct) | Low (e.g., 10-100 Ω) | High (e.g., >1 kΩ) | Indicates the ease of charge transfer at the polymer/electrolyte interface. mdpi.com |

| Solution Resistance (Rs) | Low | Low | Represents the resistance of the electrolyte solution. |

| Double Layer Capacitance (Cdl) | High | Low | Relates to the charge accumulation at the interface. |

| Warburg Element (Zw) | Present | Absent/Minimal | Indicates the influence of ion diffusion into the polymer matrix during redox switching. youtube.com |

Surface Analysis Techniques for Thin Film Characterization of Derived Materials (e.g., XPS, AFM)

The performance of devices based on poly(this compound) is critically dependent on the morphology and chemical composition of the thin film surface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states within the top 5-10 nm of a material's surface. wikipedia.orgdiva-portal.org For a poly(this compound) film, XPS can confirm the successful polymerization and identify the constituent elements: Carbon (C), Sulfur (S), and Chlorine (Cl). High-resolution scans of the S 2p and C 1s regions can provide detailed information about the polymer structure. For instance, the S 2p spectrum can confirm the presence of sulfur within the thiophene ring and can also reveal any oxidation or degradation of the sulfur atom. surfacesciencelab.comresearchgate.net The Cl 2p signal would confirm the integrity of the chloromethyl group after polymerization.

Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of the film's surface topography. nottingham.ac.uk This technique is invaluable for assessing surface roughness, grain size, and the presence of defects in the poly(this compound) film. nih.govresearchgate.net The morphology of the polymer film, which is influenced by polymerization conditions, can significantly affect its electronic properties. AFM can reveal whether the polymer forms a smooth, uniform layer or a more globular or fibrillar structure. researchgate.net Such morphological details are crucial for optimizing device performance, as they impact charge transport and interfacial contact. nanoworld.com

Table 3: Anticipated Surface Analysis Findings for Poly(this compound) Thin Films

| Technique | Expected Findings | Significance |

| XPS | Presence of C, S, and Cl peaks in expected stoichiometric ratios. The S 2p spectrum confirms incorporation into the polymer backbone. surfacesciencelab.comresearchgate.net | Confirms elemental composition and chemical integrity of the polymer surface. |

| AFM | Nanoscale imaging reveals surface morphology (e.g., granular or smooth), root-mean-square (RMS) roughness, and film uniformity. nih.govresearchgate.net | Elucidates how processing conditions affect film structure, which in turn influences device performance. |

Thermal Analysis for Material Stability and Phase Transitions of Derived Polymers (e.g., TGA, DSC)

Thermal analysis techniques are critical for determining the operational limits and processing conditions for the derived poly(this compound).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. nsf.gov This analysis provides crucial information about the thermal stability and decomposition profile of the polymer. A typical TGA thermogram for a poly(3-alkylthiophene) shows an initial region of stability followed by a sharp weight loss at the decomposition temperature (Td). nih.govmdpi.com The onset of this weight loss indicates the temperature at which the polymer begins to degrade. For poly(this compound), one might expect a multi-step degradation process, potentially involving the initial loss of the side chain followed by the degradation of the polymer backbone at higher temperatures. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.deazom.com It is used to detect phase transitions such as the glass transition temperature (Tg) and melting temperature (Tm). The Tg is a key characteristic of the amorphous regions of the polymer and signifies the transition from a rigid, glassy state to a more flexible, rubbery state. The presence of a long, flexible pentyl side chain in poly(this compound) would be expected to lower the Tg compared to polythiophenes with shorter or no side chains, imparting greater flexibility to the material. nih.gov If the polymer is semi-crystalline, a melting endotherm (Tm) may also be observed. nih.gov

Table 4: Projected Thermal Properties of Poly(this compound)

| Technique | Parameter | Expected Value Range | Significance |

| TGA | Decomposition Onset (Td) | 300 - 400 °C | Defines the upper temperature limit for material stability and processing. nih.gov |

| DSC | Glass Transition (Tg) | 40 - 70 °C | Indicates the transition from a glassy to a rubbery state, affecting mechanical properties. nih.gov |

| DSC | Melting Transition (Tm) | 180 - 230 °C | If semi-crystalline, indicates the melting point of the crystalline domains. nih.gov |

Future Research Directions and Emerging Trends for 3 3 Chloromethyl Pentyl Thiophene

Exploration of Novel and Sustainable Synthetic Pathways

Table 1: Comparison of Potential Synthetic Pathways

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Metal-Free Catalysis | Reduced metal toxicity, lower cost | Development of novel organocatalysts |

| One-Pot Synthesis | Increased efficiency, reduced waste | Optimization of reaction conditions for multi-step sequences |

Investigation of Advanced Functionalization Strategies for Both the Chloromethyl and Pentyl Groups

The true potential of 3-(3-(Chloromethyl)pentyl)thiophene lies in its versatility for further functionalization. The chloromethyl group serves as a highly reactive handle for introducing a wide range of functional moieties through nucleophilic substitution reactions. Future research will likely focus on exploring a diverse array of nucleophiles to graft new functionalities onto the thiophene (B33073) core, thereby tuning its electronic and physical properties. jcu.edu.au Concurrently, the pentyl group, while seemingly a simple alkyl chain, offers opportunities for late-stage C-H functionalization. This advanced strategy allows for the introduction of functional groups at specific positions along the alkyl chain, a challenging but highly rewarding endeavor that can lead to materials with precisely controlled architectures and properties. osti.gov

Computational Design and Predictive Modeling for Enhanced Reactivity and Material Performance